molecular formula C10H13NO4 B182987 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione CAS No. 70912-52-6

2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione

Cat. No. B182987
CAS RN: 70912-52-6
M. Wt: 211.21 g/mol
InChI Key: HPMYPUSZJRSKIY-UHFFFAOYSA-N
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Description

The compound 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione is a derivative of 1,3-dioxane-4,6-dione, which is a class of compounds known for their diverse chemical reactivity and potential applications in organic synthesis. The structure of this compound suggests that it may have interesting chemical properties due to the presence of the pyrrolidin-2-ylidene moiety.

Synthesis Analysis

The synthesis of related 1,3-dioxane-4,6-dione derivatives has been explored in various studies. For instance, the reaction of 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione with aliphatic amines and p-methoxy-aniline leads to the formation of N-substituted pyridine derivatives . Additionally, the condensation of Meldrum’s acid with acetone yields 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, which can react with tert-butyl isocyanide in the presence of primary or secondary amines to produce N-tert-butyl-2,2-dimethylbutyramide derivatives .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione has been determined using various analytical techniques. For example, the three-dimensional structure of a hydrogenated derivative of a similar compound was investigated using X-ray diffraction analysis . This provides valuable information about the stereochemistry and conformation of these molecules.

Chemical Reactions Analysis

The chemical reactivity of 1,3-dioxane-4,6-dione derivatives is quite versatile. Flash vacuum pyrolysis of certain derivatives leads to the formation of indolylmethyleneketenes, which can undergo various rearrangements to produce different heterocyclic compounds . Cycloaddition and cyclocondensation reactions are also common, as seen with methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,3,3-trifluoropropionate, which was synthesized by condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxane-4,6-dione derivatives can be influenced by the substituents attached to the dioxane ring. Electrochemical studies have been used to evaluate the influence of donor and acceptor substituents on the electrochemical behavior of these compounds . Computational studies have also provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of related Mannich base compounds, which are known for their antioxidant activity .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. The pyrrolidine ring's saturated scaffold offers significant benefits, including efficient exploration of pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage. The review delves into the bioactive molecules characterized by the pyrrolidine ring, highlighting the structure-activity relationship (SAR) of these compounds. The stereogenicity of carbons in the pyrrolidine ring is emphasized, illustrating how different stereoisomers and spatial orientations of substituents can lead to distinct biological profiles of drug candidates (Li Petri et al., 2021).

Diketopyrrolopyrroles: Optical Properties and Applications

Diketopyrrolopyrroles (DPPs) are prominent dyes with a broad spectrum of applications, including pigments, transistors, solar cells, and fluorescence imaging. The review covers the evolution in synthesis, reactivity, and understanding of optical properties over four decades. The chromophore extension in DPPs leads to notable changes in optical properties. These dyes are expected to continue garnering interest due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield. This review serves as a comprehensive knowledge base for these dyes, promoting their application in various domains (Grzybowski & Gryko, 2015).

1,4-Dioxane: Environmental Impact and Remediation

1,4-Dioxane, used historically to stabilize chlorinated solvents, is an emerging water contaminant. It's known for its extensive contamination of drinking water supplies due to its physical and chemical characteristics. Despite its presence in over one-fifth of U.S. public water supplies, there are no federal or state maximum contaminant levels for 1,4-dioxane. The review highlights the need for further research on human health effects, chemical interactions, environmental fate, analytical detection, and treatment technologies, emphasizing the critical nature of addressing this contaminant for public health policy (Godri Pollitt et al., 2019).

properties

IUPAC Name

2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMYPUSZJRSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351756
Record name 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

CAS RN

70912-52-6
Record name 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70912-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-Methoxy-3,4-dihydro-2H-pyrrole (5.35 g, 54.0 mmol), isopropylidene malonate (7.78 g, 54.0 mmol), triethylamine (1.35 mL, 9.7 mmol) and benzene (55 mL) is refluxed under nitrogen overnight. The reaction is cooled to RT and concentrated and the crude product is recrystalized from EtOH (95 mL) to give the title compound as a white solid (8.13 g, 38.5 mmol). 1H NMR (CDCl3, 300 MHz) 3.73(t, 2H), 3.35(t, 2H), 2.20-2.08(m, 2H), 1.66(s, 6H).
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

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